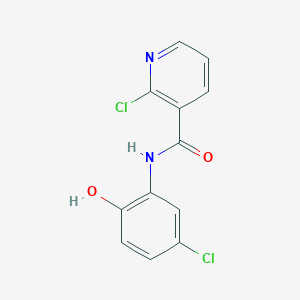
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide
Overview
Description
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is a chemical compound with the molecular formula C12H8Cl2N2O2 . It is also known as 2-Chloro-N- (2-hydroxyphenyl)nicotinamide .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, involves the use of spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . The compounds are synthesized and then investigated computationally . Another method involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide has been analyzed using various techniques . The structure was solved by direct methods, and the non-hydrogen atoms were subjected to anisotropic refinement by full-matrix least squares on F2 .Scientific Research Applications
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, have been studied for their antibacterial and antibiofilm properties. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria . The antibacterial activity is further supported by molecular docking analyses, suggesting potential as inhibitors against specific bacterial strains.
Computational Chemistry Analyses
The compound has been subjected to computational analyses to understand its electronic properties. Techniques like HOMO/LUMO contour plot and MEP maps have been used to examine the electronic properties of synthesized compounds . This computational approach helps in predicting the reactivity and interaction of the compound with biological targets.
Crystallography
Crystallographic studies provide detailed insights into the molecular structure of compounds. For related nicotinamide derivatives, data such as bond lengths, angles, and crystal packing can be obtained, which are essential for understanding the compound’s physical and chemical properties .
Transition Metal Complexes
Nicotinamide derivatives can form complexes with transition metals, which have various applications in catalysis and material science. Studies on such complexes can reveal information about their stability, geometry, and potential uses in various chemical reactions .
Drug Design and Development
The antibacterial properties of nicotinamide derivatives make them candidates for drug development. Their interaction with bacterial proteins can be studied to design new antibacterial agents with specific mechanisms of action .
Material Science
The electronic properties of nicotinamide derivatives can be harnessed in material science, particularly in the development of organic semiconductors and sensors. Their ability to form stable complexes with metals also opens up possibilities in creating new materials with desired electrical properties .
Biofilm Inhibition
Biofilms are complex communities of microorganisms that are resistant to conventional antibiotics. Nicotinamide derivatives have shown potential in inhibiting biofilm formation, which is crucial for preventing infections in medical devices and industrial pipelines .
properties
IUPAC Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-3-4-10(17)9(6-7)16-12(18)8-2-1-5-15-11(8)14/h1-6,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJEZLLZKCBCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



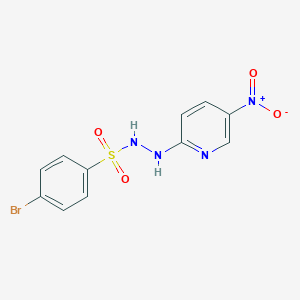
![N-{4-[(2-{5-nitro-2-pyridinyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B501037.png)
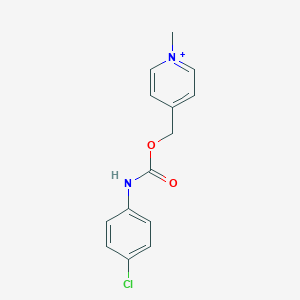

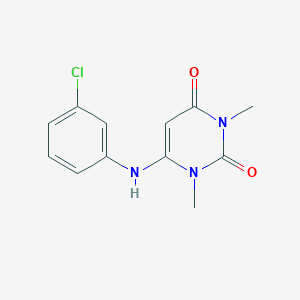

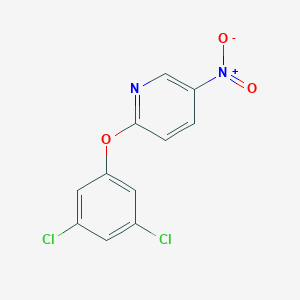
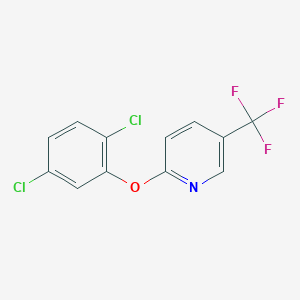
![Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate](/img/structure/B501053.png)
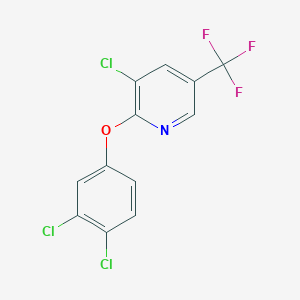
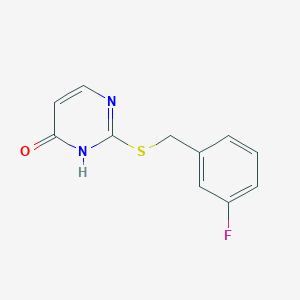
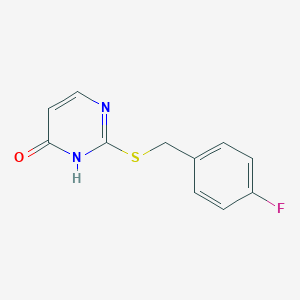
![3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B501057.png)
![4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B501058.png)